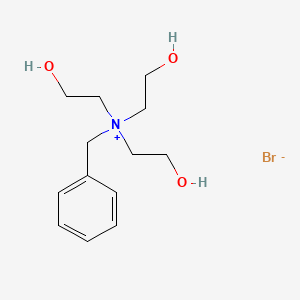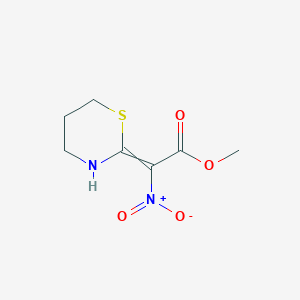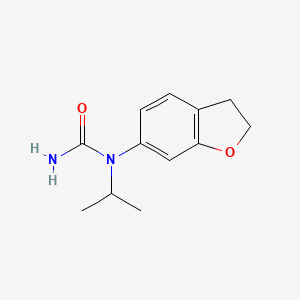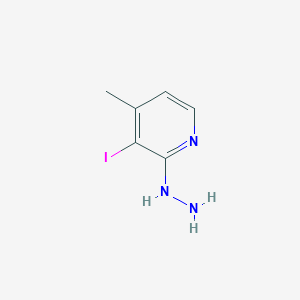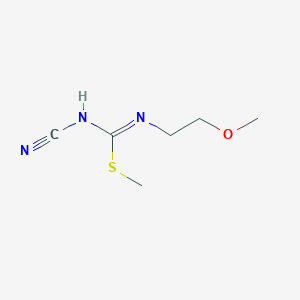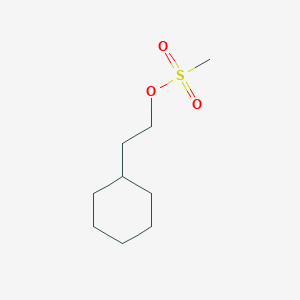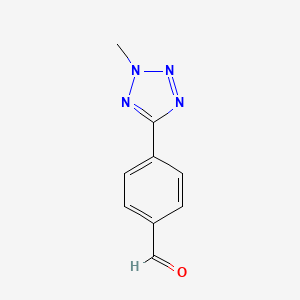
4-(2-Methyl-2H-tetrazol-5-yl)-benzaldehyde
概要
説明
4-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde is an organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. This particular compound features a benzaldehyde group attached to the tetrazole ring, making it a valuable intermediate in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-2H-tetrazol-5-yl)-benzaldehyde typically involves the reaction of 2-methyl-2H-tetrazole with benzaldehyde under specific conditions. One common method includes the use of a catalyst such as p-toluenesulfonic acid in an organic solvent like toluene. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .
化学反応の分析
Types of Reactions
4-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the tetrazole ring under mild conditions.
Major Products Formed
Oxidation: 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid.
Reduction: 4-(2-Methyl-2H-tetrazol-5-yl)benzyl alcohol.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(2-Methyl-2H-tetrazol-5-yl)-benzaldehyde involves its interaction with specific molecular targets and pathways. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological processes. Additionally, the aldehyde group can undergo reactions with nucleophiles, leading to the formation of covalent adducts that modulate the activity of enzymes and receptors .
類似化合物との比較
Similar Compounds
4-(2H-Tetrazol-5-yl)benzaldehyde: Lacks the methyl group on the tetrazole ring.
4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid: Contains a carboxylic acid group instead of an aldehyde group.
4-(2-Methyl-2H-tetrazol-5-yl)benzyl alcohol: Contains a hydroxyl group instead of an aldehyde group.
Uniqueness
4-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde is unique due to the presence of both the tetrazole ring and the aldehyde group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
特性
分子式 |
C9H8N4O |
|---|---|
分子量 |
188.19 g/mol |
IUPAC名 |
4-(2-methyltetrazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C9H8N4O/c1-13-11-9(10-12-13)8-4-2-7(6-14)3-5-8/h2-6H,1H3 |
InChIキー |
WHIFEKRDYLWPBO-UHFFFAOYSA-N |
正規SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)C=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
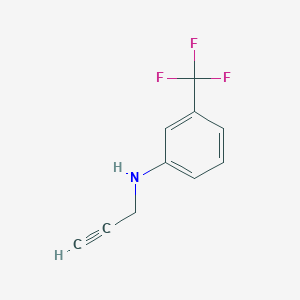
![1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-](/img/structure/B8635339.png)
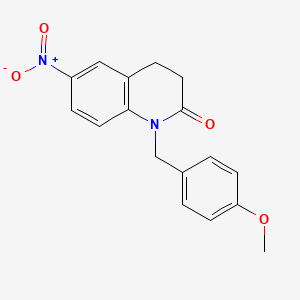
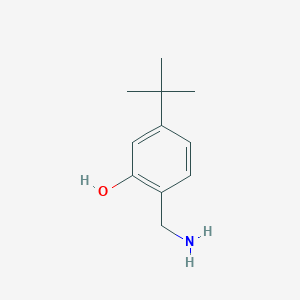
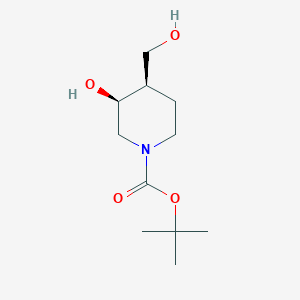
![7-pyridin-4-yl-5H-thieno[2,3-d]pyridazin-4-one](/img/structure/B8635364.png)
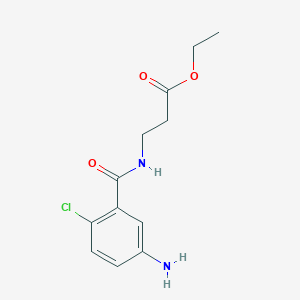
![1,1-Dimethyl-2-[(dimethylamino)sulfonylamino]ethylamine](/img/structure/B8635372.png)
